5-Bromo-6-dimethylamino-nicotinonitrile 5-Bromo-6-dimethylamino-nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1782649-97-1
VCID: VC3098763
InChI: InChI=1S/C8H8BrN3/c1-12(2)8-7(9)3-6(4-10)5-11-8/h3,5H,1-2H3
SMILES: CN(C)C1=C(C=C(C=N1)C#N)Br
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol

5-Bromo-6-dimethylamino-nicotinonitrile

CAS No.: 1782649-97-1

Cat. No.: VC3098763

Molecular Formula: C8H8BrN3

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-6-dimethylamino-nicotinonitrile - 1782649-97-1

Specification

CAS No. 1782649-97-1
Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
IUPAC Name 5-bromo-6-(dimethylamino)pyridine-3-carbonitrile
Standard InChI InChI=1S/C8H8BrN3/c1-12(2)8-7(9)3-6(4-10)5-11-8/h3,5H,1-2H3
Standard InChI Key ULRHIDQZZVQIAT-UHFFFAOYSA-N
SMILES CN(C)C1=C(C=C(C=N1)C#N)Br
Canonical SMILES CN(C)C1=C(C=C(C=N1)C#N)Br

Introduction

Chemical Identity and Properties

5-Bromo-6-dimethylamino-nicotinonitrile is a substituted nicotinonitrile derivative characterized by specific chemical identifiers and physical properties. The table below summarizes the key parameters that define this compound:

ParameterValue
Common Name5-Bromo-6-dimethylamino-nicotinonitrile
IUPAC Name5-bromo-6-(dimethylamino)nicotinonitrile
CAS Registry Number1782649-97-1
Molecular FormulaC₈H₈BrN₃
Molecular Weight226.07 g/mol
InChI1S/C8H8BrN3/c1-12(2)8-7(9)3-6(4-10)5-11-8/h3,5H,1-2H3
InChIKeyULRHIDQZZVQIAT-UHFFFAOYSA-N
Physical FormWhite Solid
Storage Temperature0-5°C
Shipping TemperatureAmbient
Commercial Purity≥97%

The compound's structure comprises a pyridine ring with three key substituents: a bromine atom at position 5, a dimethylamino group at position 6, and a nitrile (cyano) group at position 3 . This arrangement of functional groups contributes to the compound's unique chemical reactivity and potential applications in various research fields.

Structural Characteristics and Chemical Properties

The molecular structure of 5-Bromo-6-dimethylamino-nicotinonitrile features three key functional groups that determine its chemical behavior and potential applications:

Key Functional Groups

  • Bromine Substituent (Position 5): The bromine atom at position 5 of the pyridine ring introduces an electron-withdrawing effect and serves as a reactive site for various coupling reactions, including Suzuki, Stille, and Negishi couplings. This functionality enables synthetic transformations for creating more complex molecules .

  • Dimethylamino Group (Position 6): The dimethylamino group at position 6 contributes electron-donating properties to the molecule. This amine functionality can participate in hydrogen bonding as a hydrogen bond acceptor and may play a crucial role in potential biological interactions or binding to metal surfaces in corrosion inhibition applications .

  • Nitrile Group (Position 3): The nitrile (cyano) group at position 3 is strongly electron-withdrawing and represents a versatile functional group that can undergo various transformations to yield amides, carboxylic acids, or amines. This group also has hydrogen bond accepting properties that may contribute to biological activity .

Electronic Structure

The compound exhibits an interesting electronic structure due to the push-pull system created by the electron-donating dimethylamino group and the electron-withdrawing nitrile and bromine substituents. This electronic distribution influences the compound's reactivity patterns, stability, and potential interactions with biological targets or metal surfaces .

Applications in Corrosion Inhibition

One of the most promising applications for 5-Bromo-6-dimethylamino-nicotinonitrile and related compounds is in the field of corrosion inhibition, particularly for metal alloys in acidic environments.

Research Findings from Related Compounds

Studies on structurally similar nicotinonitrile derivatives have demonstrated significant corrosion inhibition properties. According to research, compounds containing dimethylamino groups attached to nicotinonitrile scaffolds show excellent inhibition efficiency for brass alloys in acidic media. For example, 2-(dimethylamino)-4,6-dimethyl-nicotinonitrile exhibited 95% inhibition efficiency at a concentration of 180 ppm .

The inhibition efficiency of nicotinonitrile derivatives follows a structure-activity relationship, with compounds containing both bromine and dimethylamino groups showing enhanced performance. This suggests that 5-Bromo-6-dimethylamino-nicotinonitrile, which contains both these functional groups, may demonstrate similar or potentially superior corrosion inhibition properties .

Mechanism of Corrosion Inhibition

The mechanism of corrosion inhibition for these compounds involves:

  • Adsorption onto the metal surface

  • Increased charge transfer resistance

  • Decreased capacitance of the electrical double layer

  • Control of oxygen mass transfer toward the metal surface

These mechanisms collectively protect the metal surface from corrosive media, particularly in acidic environments such as nitric acid solutions used in industrial applications.

Application AreaRelevanceStructural Basis
Building Block for Drug DesignHighMultiple reactive sites for modification
Antimicrobial AgentModerate to HighBased on activity of related nicotinonitrile derivatives
Anticancer ResearchPotentialNitrile-containing heterocycles show diverse biological activities
Structure-Activity Relationship StudiesHighWell-defined functional groups with known effects

The bromine substituent provides a synthetic handle for further modifications through various coupling reactions, enabling the development of diverse analogues with potentially enhanced biological activities .

SupplierProduct CodeQuantitiesStatusPurity
Chemcia ScientificCC00-95330.5 g, 1 g, 2.5 gIn Stock (as of Apr 4, 2025)≥97%
Sigma AldrichC12H316CF069Not specifiedContact for availability97%
CymitQuimica3D-HWC64997100 mg, 1 gDiscontinuedMin. 95%

The compound should be stored at 0-5°C to maintain stability and prevent degradation . When handling the compound, standard laboratory safety practices should be observed, including the use of appropriate personal protective equipment.

For researchers requiring this compound, direct communication with suppliers is recommended to confirm current availability, pricing, and delivery options .

Comparison with Related Compounds

Understanding the relationship between 5-Bromo-6-dimethylamino-nicotinonitrile and structurally similar compounds provides valuable context for its chemical behavior and potential applications.

Structural Analogues

The table below compares 5-Bromo-6-dimethylamino-nicotinonitrile with several related compounds:

CompoundCAS NumberKey DifferencesStructural Relationship
5-Bromonicotinonitrile35590-37-5Lacks dimethylamino groupParent structure
5-Bromo-2-(dimethylamino)nicotinonitrile1346537-10-7Dimethylamino at position 2 vs. position 6Positional isomer
5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile2095410-05-0Contains additional methyl group at position 4Methylated derivative
5-Bromo-6-(dimethylamino)-4-methylnicotinic acid1820612-83-6Contains carboxylic acid instead of nitrileOxidized derivative

These structural relationships help predict the chemical behavior and reactivity patterns of 5-Bromo-6-dimethylamino-nicotinonitrile based on known properties of related compounds .

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